DOTETRACONTAMETHYLEICOSASILOXANE
Description
Dotetaracontamethylleicosasiloxane is a high-molecular-weight organosiloxane characterized by a linear chain of 20 silicon atoms (denoted by the prefix "eicosa-") and 42 methyl groups ("dotetaracontamethyl-"). Its structure is hypothesized as (CH₃)₃SiO[(CH₃)₂SiO]₁₈Si(CH₃)₃, yielding the molecular formula C₄₂H₁₂₆O₂₀Si₂₀ and a molecular weight of approximately 1,842 g/mol. Such polysiloxanes are typically inert, thermally stable, and used in high-performance lubricants, silicone polymers, or as diffusion pump fluids due to their low volatility and high viscosity .
Properties
CAS No. |
150027-00-2 |
|---|---|
Molecular Formula |
C42H126O19Si20 |
Molecular Weight |
1497.151 |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C42H126O19Si20/c1-62(2,3)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)61-81(41,42)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(4,5)6/h1-42H3 |
InChI Key |
UUGMSTGXEVVXLB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Synonyms |
DOTETRACONTAMETHYLEICOSASILOXANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organosiloxane Compounds
The following analysis compares dotetaracontamethylleicosasiloxane with two structurally distinct siloxanes: 1,3-divinyltetramethyldisiloxane () and hexamethylcyclotrisiloxane ().
Structural and Molecular Properties
Physical and Chemical Properties
- Thermal Stability : Dotetaracontamethylleicosasiloxane’s linear structure and high molecular weight confer superior thermal stability (>300°C) compared to smaller siloxanes. Hexamethylcyclotrisiloxane, being cyclic, exhibits moderate stability but higher volatility (boiling point ~134°C) .
- Reactivity : The vinyl groups in 1,3-divinyltetramethyldisiloxane enable crosslinking reactions, making it a critical intermediate in silicone elastomer synthesis . In contrast, dotetaracontamethylleicosasiloxane’s saturated methyl groups render it chemically inert under standard conditions.
- Viscosity : Dotetaracontamethylleicosasiloxane’s long chain results in high viscosity (>1,000 cP), whereas hexamethylcyclotrisiloxane’s low molecular weight and cyclic structure yield a viscosity of ~1.5 cP .
Research Findings and Computational Insights
- Quantum Chemical Analysis : Hexamethylcyclotrisiloxane’s ring strain and electron distribution have been modeled via QSPR, revealing its propensity for hydrolysis under acidic conditions . Such studies are absent for dotetaracontamethylleicosasiloxane due to its complexity.
- Toxicity Profiles : 1,3-Divinyltetramethyldisiloxane’s safety data sheet (SDS) highlights acute aquatic toxicity (LC₅₀ < 10 mg/L), necessitating stringent disposal protocols . Dotetaracontamethylleicosasiloxane’s large size likely reduces bioavailability, but persistence in ecosystems remains a concern.
Preparation Methods
Hydrolysis-Condensation of Dichlorodimethylsilane
The most common industrial method involves the hydrolysis of dichlorodimethylsilane [(CH₃)₂SiCl₂], followed by acid- or base-catalyzed condensation. This process typically yields a mixture of linear and cyclic siloxanes, with cyclization favored under controlled conditions:
-
Hydrolysis :
The reaction is conducted in anhydrous solvents to minimize chain termination.
-
Condensation and Cyclization :
Catalysts such as sulfuric acid or potassium hydroxide promote equilibration, with ring-opening and re-closing mechanisms favoring cyclic structures like eicosasiloxane.
Challenges :
-
Size Selectivity : Achieving a 20-unit ring requires precise control of reaction time, temperature, and catalyst concentration. Larger rings (n > 8) form preferentially at higher temperatures (>150°C).
-
Byproduct Management : Linear oligomers and smaller cyclics (e.g., D₄–D₁₀) must be removed via fractional distillation or supercritical fluid extraction.
Equilibration of Linear Precursors
Linear polydimethylsiloxanes can be thermally rearranged into cyclic structures using equilibration catalysts. For example, hexamethyldisiloxane [(CH₃)₃SiOSi(CH₃)₃] is often added as a chain-terminating agent to modulate molecular weight:
Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 120–180°C | Higher → Larger rings |
| Catalyst (H₂SO₄) | 0.1–1.0 wt% | Excess → Degradation |
| Reaction Time | 4–12 hours | Extended → Equilibrium |
Stepwise Alkylation of Siloxane Intermediates
For laboratory-scale synthesis, stepwise methods involving silane coupling agents enable precise control. For example:
-
Silanolate Formation :
-
Controlled Polymerization :
Sequential addition of monomers in the presence of triflic acid (CF₃SO₃H) facilitates gradual chain extension.
This method minimizes unintended cross-linking but is impractical for industrial use due to low throughput.
Analytical Characterization and Quality Control
Spectroscopic Techniques
Chromatographic Methods
-
Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (Đ < 1.1 for high-purity cycles).
-
Gas Chromatography (GC) : Quantifies residual D₄–D₁₀ cyclics (<0.1% w/w required for industrial-grade products).
Regulatory and Environmental Considerations
Under TSCA Section 6(b), manufacturers of this compound must submit PMNs and participate in EPA-initiated risk evaluations. Key requirements include:
-
Fee Structures : A $16,000 fee per PMN for microbial commercial activity notices (MCANs).
-
Data Reporting : Submission of environmental fate, toxicity, and exposure data under 40 CFR § 716.120.
Industrial vs. Laboratory-Scale Synthesis: A Comparative Analysis
Emerging Trends and Challenges
Recent advancements focus on enzymatic catalysis and green chemistry principles to reduce energy consumption and waste. However, the compound’s regulatory status under TSCA Section 4(e) complicates large-scale innovation, as manufacturers must balance efficiency with compliance costs .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on DOTETRACONTAMETHYLEICOSASILOXANE that balances scope and methodological rigor?
- Methodological Answer : Use the FLOAT framework to ensure clarity and alignment with measurable goals. Begin by defining the compound’s specific properties (e.g., stability, reactivity) as variables, then narrow the scope to avoid overly broad or narrow inquiries. For example, instead of "What are the properties of this compound?" ask, "How do temperature gradients affect the hydrolytic stability of this compound in aqueous environments?" Integrate secondary keywords (e.g., "hydrolytic degradation kinetics") to refine literature searches . Validate the question’s feasibility by reviewing existing studies on analogous siloxanes and identifying gaps .
Q. What experimental designs are most suitable for characterizing the physicochemical properties of this compound?
- Methodological Answer : Employ factorial designs to investigate interactions between variables (e.g., pressure, temperature, catalysts). For instance, a 2³ factorial design could test the effects of temperature (low/high), pH (acidic/neutral), and solvent polarity on the compound’s viscosity. Use pre-experimental pilot studies to identify confounding factors, such as impurities in synthesis. Reference Table 1 from , which outlines control and experimental group setups, to ensure reproducibility .
Q. How can researchers resolve contradictions in reported data on the thermal stability of this compound?
- Methodological Answer : Conduct a systematic review using Cochrane criteria to assess study validity. Compare experimental conditions (e.g., heating rates, sample purity) across conflicting studies. Use meta-analysis to quantify variability, and perform replication studies under standardized conditions (e.g., ASTM protocols). Address biases by including peer-reviewed and gray literature while excluding non-peer-reviewed sources like .
Advanced Research Questions
Q. What methodologies are effective for designing systematic reviews on the environmental fate of this compound?
- Methodological Answer : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., studies with quantifiable degradation rates). Use Boolean operators to search databases like SciFinder and PubMed for terms such as "environmental persistence" and "bioaccumulation." Extract data into templates (see Table 14 in ) to evaluate exposure scenarios and risk characterization reliability. Update searches every two years to incorporate new toxicological data .
Q. How can structure-activity relationship (SAR) models be applied to predict the reactivity of this compound with organic pollutants?
- Methodological Answer : Combine computational chemistry (e.g., DFT calculations) with experimental validation. Use COMSOL Multiphysics to simulate reaction kinetics under varying conditions. Train AI models on datasets of siloxane reactivity to predict outcomes, then validate with lab experiments (e.g., GC-MS analysis). Cross-reference results with EPA risk evaluation frameworks () to assess environmental relevance .
Q. What factorial design strategies optimize the synthesis of this compound derivatives for specific applications?
- Methodological Answer : Implement a mixed-level factorial design to test factors like catalyst concentration (low/medium/high) and reaction time (12/24/48 hours). Analyze interactions using ANOVA and response surface methodology. For example, a 3² design could reveal non-linear relationships between curing time and crosslink density. Document assumptions and uncertainties in computational models to enhance reproducibility .
Q. How can AI-driven autonomous laboratories improve predictive modeling of this compound’s polymer compatibility?
- Methodological Answer : Integrate robotic platforms with machine learning algorithms to iteratively test copolymer blends. Use real-time feedback from DSC (Differential Scanning Calorimetry) to adjust parameters like monomer ratios. Compare AI predictions with traditional QSPR (Quantitative Structure-Property Relationship) models, and publish datasets in open-access repositories to facilitate benchmarking .
Q. What protocols ensure reproducibility in ecotoxicity studies of this compound?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna), exposure pathways (e.g., aqueous vs. sediment), and endpoints (e.g., LC50, bioaccumulation factor). Use EPA templates () to document methodologies and validate results through inter-laboratory comparisons. Address variability by reporting confidence intervals and using blind data analysis .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure confirmation alongside HPLC for purity). Apply Bradford Hill criteria to assess causality in toxicity studies .
- Theoretical Frameworks : Ground hypotheses in polymer chemistry (e.g., Flory-Huggins theory for solubility) and siloxane reaction mechanisms. Cite foundational studies to contextualize novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
